molecular formula C9H6Cl2N2O B3365737 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one CAS No. 1258977-03-5

5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3365737
CAS No.: 1258977-03-5
M. Wt: 229.06 g/mol
InChI Key: ZTNXKTJRAAWIST-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the quinazolinone class of heterocycles, which are recognized as a privileged scaffold due to their wide range of biopharmaceutical activities . This specific derivative, with its reactive chloromethyl group, serves as a versatile synthetic intermediate for the design and development of novel bioactive molecules. Quinazolinone derivatives, like this one, are extensively investigated for their potential in multiple therapeutic areas. Research indicates that compounds within this class exhibit notable biological activities, including anticancer and antibacterial properties . Some quinazolinone-based molecules function as DNA intercalators or target specific pathways in cancer cells, making them valuable tools for oncological research . Furthermore, the structural motif is commonly explored for developing new antifungal and anti-inflammatory agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the material safety data sheet for handling instructions. This compound requires storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-12-6-3-1-2-5(11)8(6)9(14)13-7/h1-3H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNXKTJRAAWIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives, including 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds derived from this structure can inhibit the growth of various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
93.8HepG2
104.3MDA-MB-468
6.420HCT-116

These results suggest that modifications to the quinazolinone scaffold can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that derivatives of quinazolinones exhibit varying degrees of antibacterial and antifungal activities. For example, certain derivatives showed superior antibacterial effects compared to antifungal activities, indicating potential for development as antimicrobial agents .

Case Study: Anticancer Screening

In a study conducted by Unnissa et al., several novel quinazolinone derivatives were synthesized and screened for anticancer activity against HepG2 and MDA-MB-468 cell lines. The results indicated promising cytotoxic profiles with specific derivatives showing low IC50 values .

Case Study: Antimicrobial Efficacy

Desai et al. reported on the synthesis of various substituted quinazolinones and their evaluation against pathogenic bacteria and fungi. The study highlighted that certain structural modifications significantly enhanced antimicrobial activity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, leading to the modulation of biological pathways. The presence of the chloromethyl group allows for covalent binding to target proteins, enhancing the potency and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on heterocyclic core, substituents, and applications:

Compound Name Core Structure Substituents Key Applications
5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one (4) Pyridazinone Cl, CH2Cl, C6H5 at C-5 and C-6 Antifungal agents
5-Chloro-2-methyl-4-isothiazolin-3-one Isothiazolinone Cl, CH3 at C-5 and C-2 Biocides, preservatives
3,4-Dihydropyrimidin-2-ones Dihydropyrimidinone Variable substituents (e.g., aryl, alkyl) Antihypertensive agents (e.g., Monastrol analogs)

Key Observations :

  • Quinazolinone vs. Pyridazinone: Both are six-membered heterocycles with two nitrogen atoms, but quinazolinones feature a fused benzene ring, enhancing aromatic stability. The pyridazinone derivative (compound 4) in has a phenyl group at C-6, which may enhance antifungal activity .
  • Chloromethyl vs.
Physical and Chemical Properties
Property Pyridazinone (compound 4) Isothiazolinone
Solubility Soluble in acetone, DMF Water-soluble (as commercial formulations)
Stability Stable under mild conditions Degrades in alkaline environments
Spectroscopic Data (IR/NMR) C=O stretch: 1,662–1,678 cm⁻¹; CH2 singlet: 5.30–6.31 ppm Not reported in evidence

Biological Activity

5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study assessing various quinazolinone derivatives demonstrated that compounds with similar structures showed promising results against multiple cancer cell lines. For instance, in vitro assays revealed the following IC50 values for related compounds:

CompoundHepG2 (µM)MDA-MB-468 (µM)HCT-116 (µM)
93.83.212.4
104.33.220
5-Chloro Compound6.420160

These results suggest that the compound can effectively inhibit cancer cell proliferation, especially in hepatoma and breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that it can inhibit the growth of gram-positive bacteria and mycobacteria. The synthesized derivatives demonstrated effectiveness comparable to clinically used antibiotics such as ampicillin and rifampicin .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby inhibiting their activity. This binding can disrupt critical biological pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth .

Cytotoxicity Evaluation

A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay, which measures cell viability after treatment with the compound. The findings indicate a dose-dependent response in various cancer cell lines, with significant reductions in cell viability at lower concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of chlorine substitution at specific positions on the quinazolinone ring. Compounds with electron-withdrawing groups showed enhanced potency against DPP4 enzyme inhibition, indicating a potential pathway for further therapeutic development .

Q & A

Basic: What are the common synthetic routes for 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one?

Answer:
The compound can be synthesized via nitration or substitution reactions. For example, nitration of a quinazolinone precursor using activated carbon as a catalyst under controlled conditions (e.g., 40°C, 4.5 hours) minimizes side reactions like dinitro byproduct formation . Post-synthesis characterization typically involves UV spectrophotometry (λ = 254 nm in 0.1 M HCl) and multi-spectral analysis (IR, 1^1H/13^{13}C NMR, and mass spectrometry) to confirm purity and structure .

Basic: What safety protocols are critical when handling chloromethyl-containing compounds like this?

Answer:

  • Personal Protective Equipment (PPE): Use EN 374-certified chemical-resistant gloves and eye protection. Avoid skin contact; apply barrier creams and wash hands thoroughly post-handling .
  • Storage: Store in airtight containers in cool, dry, well-ventilated areas away from ignition sources. Ground metal containers to prevent static discharge .
  • Environmental Controls: Prevent contamination of water systems; use secondary containment for spills .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:
Employ response surface methodology (RSM) for experimental design. For nitration steps, key factors include:

  • Temperature: Maintain ≤40°C to suppress dinitro derivative formation .
  • Reaction Time: Optimize to 4.5 hours for maximal yield .
  • Catalyst Ratio: Use activated carbon at 10-15% (w/w) to balance reactivity and selectivity.
    Validate via HPLC or GC-MS to quantify impurities and adjust parameters iteratively .

Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?

Answer:

  • Multi-Technique Validation: Cross-reference 1^1H/13^{13}C NMR shifts with computational predictions (e.g., DFT calculations). Use X-ray crystallography (SHELXL/SHELXTL programs) for unambiguous confirmation of bond lengths/angles .
  • Mass Spectrometry: High-resolution MS (HRMS) resolves ambiguities in molecular ion fragmentation patterns.
  • Case Study: In cases of tautomeric ambiguity (e.g., keto-enol forms), variable-temperature NMR or IR spectroscopy can identify dominant conformers .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • Chromatography: HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities ≥0.1%.
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic forms or solvates.
  • Elemental Analysis: Confirm C/H/N/Cl content within ±0.3% of theoretical values .

Advanced: How to design experiments for studying biological activity (e.g., antimicrobial)?

Answer:

  • In Vitro Assays: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin, clotrimazole) .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., chloro, methyl groups) and compare IC50_{50} values. Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: What computational tools aid in predicting physicochemical properties?

Answer:

  • LogP/Solubility: Use Schrodinger’s QikProp or ACD/Labs Percepta for partition coefficient and solubility predictions.
  • pKa Estimation: SPARC or MarvinSuite calculates ionization states under physiological conditions.
  • Crystal Structure Prediction (CSP): Tools like Mercury (CCDC) model packing arrangements for polymorph screening .

Basic: How to troubleshoot low yields in chloromethyl functionalization steps?

Answer:

  • Reagent Purity: Ensure fresh chloromethylating agents (e.g., chloromethyl methyl ether) to avoid decomposition.
  • Solvent Choice: Use anhydrous DMF or THF to stabilize intermediates.
  • Temperature Control: Gradual addition of reagents at 0-5°C reduces side reactions like oligomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
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5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

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